

Spectroscopic Profile of Dioctyl Azelate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides an in-depth overview of the spectroscopic data for **dioctyl azelate**, a widely used plasticizer and emollient. The following sections detail its Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectral properties, offering a valuable resource for identification, characterization, and quality control purposes.

Chemical Structure

Dioctyl azelate, also known as di-n-octyl azelate or nonanedioic acid, dioctyl ester, is the diester of azelaic acid and n-octanol. Its chemical structure is as follows:

Chemical Formula: C₂₅H₄₈O₄[1] Molecular Weight: 412.65 g/mol [1] CAS Number: 2064-80-4[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for **dioctyl azelate**.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **dioctyl azelate** is characterized by the prominent absorption bands typical of a long-chain aliphatic ester.



Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~2925	C-H stretch (asymmetric)	Alkane (-CH ₂)
~2855	C-H stretch (symmetric)	Alkane (-CH ₂)
~1738	C=O stretch	Ester
~1465	C-H bend (scissoring)	Alkane (-CH ₂)
~1170	C-O stretch	Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **dioctyl azelate** provides distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~4.05	Triplet	-O-CH ₂ - (a)
~2.28	Triplet	-CO-CH ₂ - (d)
~1.60	Multiplet	-O-CH ₂ -CH ₂ - (b)
~1.55	Multiplet	-CO-CH ₂ -CH ₂ - (e)
~1.30	Multiplet	-(CH ₂) ₅ - (c, f, g)
~0.88	Triplet	-CH₃ (h)

Note: Assignments are based on typical chemical shifts for aliphatic esters and data available from ChemicalBook.[2]

The ¹³C NMR spectrum confirms the carbon framework of **dioctyl azelate**. A reference to the spectrum can be found on SpectraBase under the synonym "azelaic acid dioctyl ester".[3]



Chemical Shift (δ, ppm)	Assignment
~173.5	C=O (ester carbonyl)
~64.5	-O-CH ₂ -
~34.0	-CO-CH ₂ -
~31.8	Methylene chain
~29.2	Methylene chain
~28.6	Methylene chain
~25.9	Methylene chain
~25.0	Methylene chain
~22.6	Methylene chain
~14.1	-СН₃

Note: Specific peak assignments may vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of **dioctyl** azelate.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid dioctyl azelate.

Methodology: Attenuated Total Reflectance (ATR) is a suitable method for analyzing liquid samples like **dioctyl azelate**.

- Instrument Setup:
 - Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
 - Select the ATR accessory.



• Background Spectrum:

- Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
- Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

Sample Analysis:

- Place a small drop of dioctyl azelate directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing:

- The instrument software will automatically perform a Fourier transform on the interferogram to produce the infrared spectrum.
- The background spectrum is automatically subtracted from the sample spectrum.
- Label the significant peaks corresponding to the functional groups present in dioctyl azelate.

· Cleaning:

 Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **dioctyl azelate**.



Methodology:

- Sample Preparation:[4]
 - Accurately weigh approximately 20-30 mg of dioctyl azelate into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[4]
 - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
 - Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.[4]
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
 - Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
- ¹H NMR Acquisition:
 - Set the appropriate acquisition parameters for a standard ¹H NMR experiment.
 - Typical parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).
 - Acquire the spectrum, typically co-adding 8 to 16 scans.
- ¹³C NMR Acquisition:



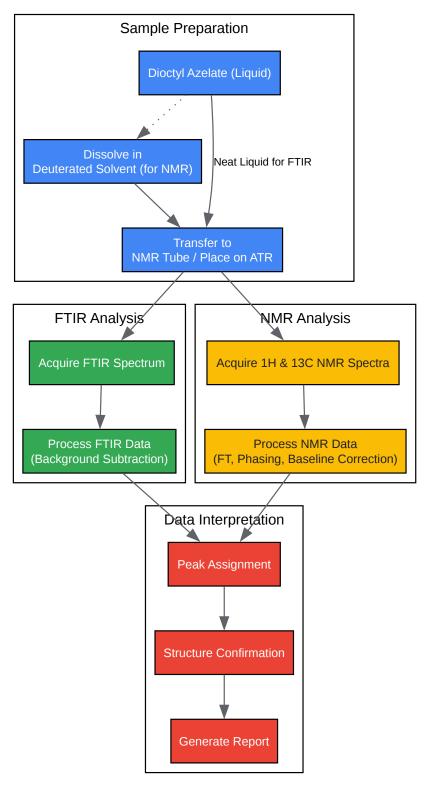
- Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment.
- Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a higher sample concentration may be required to achieve a good signal-to-noise ratio.
- A relaxation delay of 2-5 seconds is typically used.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the signals in the ¹H NMR spectrum.
 - Identify and label the peaks in both spectra, assigning them to the corresponding nuclei in the dioctyl azelate molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **dioctyl azelate**.



Spectroscopic Analysis Workflow for Dioctyl Azelate



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Spectroscopic Analysis Workflow



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- To cite this document: BenchChem. [Spectroscopic Profile of Dioctyl Azelate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606771#spectroscopic-data-of-dioctyl-azelate-ftir-nmr]

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